molecular formula C11H13FN2O2S B1526939 N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide CAS No. 1275247-89-6

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Cat. No.: B1526939
CAS No.: 1275247-89-6
M. Wt: 256.3 g/mol
InChI Key: NJCMKVQJMGRUTH-UHFFFAOYSA-N
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Description

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a cyano group, a fluorine atom, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functionalization. One common synthetic route includes the nitration of tert-butylbenzene to introduce the nitro group, followed by reduction to an amine, and then conversion to the sulfonamide group. The cyano group can be introduced through a cyanoethylation reaction, and the fluorine atom can be added via a halogenation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to improve yield and selectivity. Large-scale reactions are typically carried out under controlled conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups. Similar compounds include:

  • N-tert-butyl-3-cyano-4-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of fluorine.

  • N-tert-butyl-3-cyano-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

  • N-tert-butyl-3-cyano-4-bromobenzene-1-sulfonamide: Similar structure but with a bromine atom instead of fluorine.

These compounds differ in their electronic and steric properties, which can affect their reactivity and applications.

Properties

IUPAC Name

N-tert-butyl-3-cyano-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2S/c1-11(2,3)14-17(15,16)9-4-5-10(12)8(6-9)7-13/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCMKVQJMGRUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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